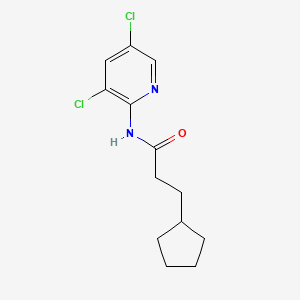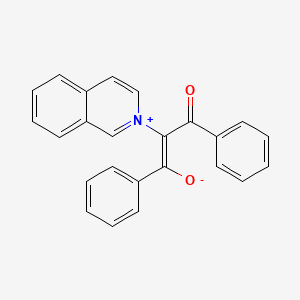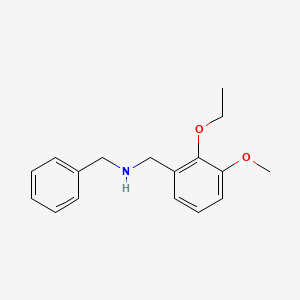
4-(2-Naphthyldiazenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Naphthyldiazenyl)phenol is an organic compound with the molecular formula C16H12N2O. It is a type of azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyldiazenyl)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-naphthylamine using sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with phenol under alkaline conditions to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of temperature and pH .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Naphthyldiazenyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-Naphthyldiazenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Wirkmechanismus
The mechanism of action of 4-(2-Naphthyldiazenyl)phenol primarily involves its interaction with biological molecules through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect cell signaling pathways and gene expression, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- 2,4-Dinitrophenol
- Phenol
Comparison: 4-(2-Naphthyldiazenyl)phenol is unique due to its azo linkage, which imparts distinct chemical and physical properties compared to other phenolic compounds. For instance, while phenol is a simple aromatic compound with hydroxyl functionality, this compound’s azo group allows for a broader range of chemical reactions and applications .
Eigenschaften
Molekularformel |
C16H12N2O |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
4-(naphthalen-2-yldiazenyl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-16-9-7-14(8-10-16)17-18-15-6-5-12-3-1-2-4-13(12)11-15/h1-11,19H |
InChI-Schlüssel |
SDOPORHPKVAKOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC=C(C=C3)O |
Löslichkeit |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione](/img/structure/B13377121.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B13377127.png)


![N-(4-methoxyphenyl)-N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]amine](/img/structure/B13377139.png)
![3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether](/img/structure/B13377146.png)
methyl]benzenesulfonamide](/img/structure/B13377148.png)
![4-(2-[1,1'-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13377152.png)


methyl]benzenesulfonamide](/img/structure/B13377179.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13377184.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B13377186.png)
![4-{[(4-Bromo-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377196.png)
